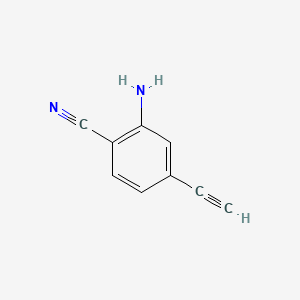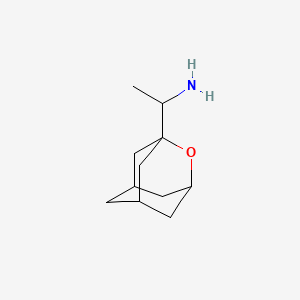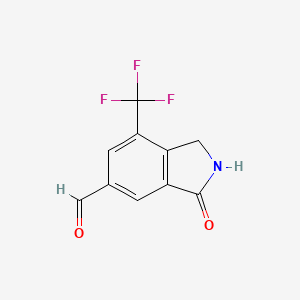
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde: is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a trifluoromethyl group and an aldehyde group in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the condensation of an aromatic primary amine with a maleic anhydride derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Oxidation and Aldehyde Formation: The final step involves the oxidation of the isoindoline core to introduce the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Oxo-7-(trifluoromethyl)isoindoline-5-carboxylic acid.
Reduction: 3-Oxo-7-(trifluoromethyl)isoindoline-5-methanol.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Oxo-isoindoline-5-carbaldehyde: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less bioactive.
7-(Trifluoromethyl)isoindoline-5-carbaldehyde: Lacks the oxo group, which may affect its reactivity and biological activity.
Uniqueness
3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde is unique due to the presence of both the trifluoromethyl and oxo groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the oxo group provides additional reactivity for chemical modifications .
Properties
Molecular Formula |
C10H6F3NO2 |
|---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
3-oxo-7-(trifluoromethyl)-1,2-dihydroisoindole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-2-5(4-15)1-6-7(8)3-14-9(6)16/h1-2,4H,3H2,(H,14,16) |
InChI Key |
QJCPALJCPYGOPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2C(F)(F)F)C=O)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B13497996.png)
![2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)
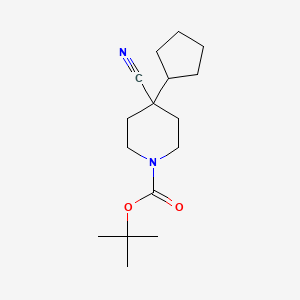
![Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide](/img/structure/B13498007.png)
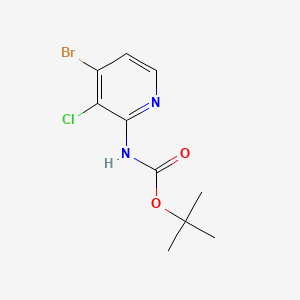
![9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13498033.png)
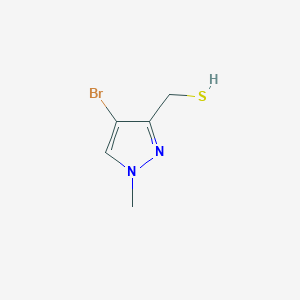
![{[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13498045.png)
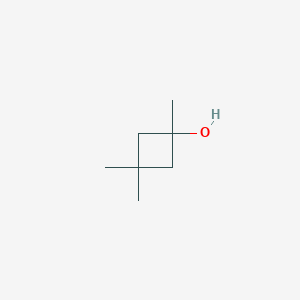
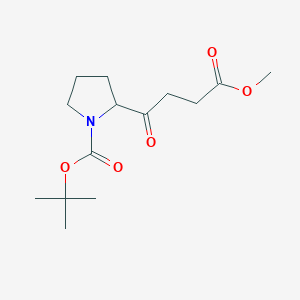
![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine](/img/structure/B13498064.png)
![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13498084.png)
